N-[4-bromo-2-(propan-2-yl)phenyl]-2-(piperidin-1-yl)acetamide
Overview
Description
N-[4-bromo-2-(propan-2-yl)phenyl]-2-(piperidin-1-yl)acetamide is a synthetic organic compound that features a brominated phenyl ring substituted with an isopropyl group and an acetamide moiety linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-bromo-2-(propan-2-yl)phenyl]-2-(piperidin-1-yl)acetamide typically involves multiple steps:
Bromination: The starting material, 2-(propan-2-yl)phenyl, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Acylation: The brominated intermediate is then acylated with chloroacetyl chloride in the presence of a base like triethylamine to form the acetamide derivative.
Piperidine Substitution: Finally, the acetamide derivative is reacted with piperidine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality material.
Chemical Reactions Analysis
Types of Reactions
N-[4-bromo-2-(propan-2-yl)phenyl]-2-(piperidin-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.
Hydrolysis: The acetamide moiety can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
N-[4-bromo-2-(propan-2-yl)phenyl]-2-(piperidin-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[4-bromo-2-(propan-2-yl)phenyl]-2-(piperidin-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl ring and piperidine moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-chloro-2-(propan-2-yl)phenyl]-2-(piperidin-1-yl)acetamide
- N-[4-fluoro-2-(propan-2-yl)phenyl]-2-(piperidin-1-yl)acetamide
- N-[4-methyl-2-(propan-2-yl)phenyl]-2-(piperidin-1-yl)acetamide
Uniqueness
N-[4-bromo-2-(propan-2-yl)phenyl]-2-(piperidin-1-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets compared to its chloro, fluoro, or methyl analogs.
Properties
IUPAC Name |
N-(4-bromo-2-propan-2-ylphenyl)-2-piperidin-1-ylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O/c1-12(2)14-10-13(17)6-7-15(14)18-16(20)11-19-8-4-3-5-9-19/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COTBJGHZPQXGCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)CN2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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